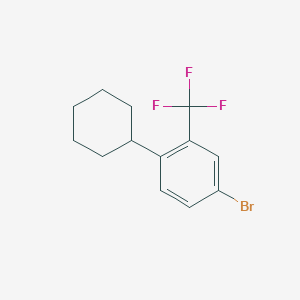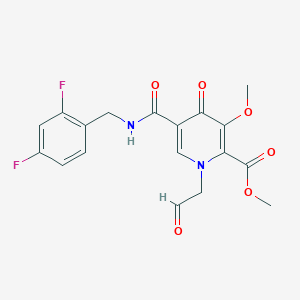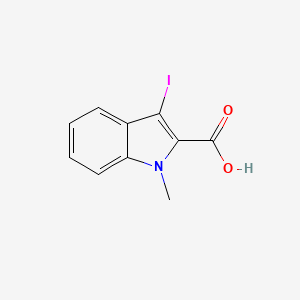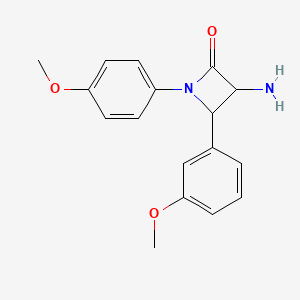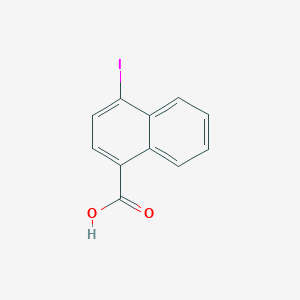![molecular formula C20H21NO3S B11831430 (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a 3-azabicyclo[4.1.0]heptane core, which is a bicyclic system containing nitrogen, and is substituted with a 4-methylbenzenesulfonyl group and a phenyl group.
Vorbereitungsmethoden
The synthesis of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: The 4-methylbenzenesulfonyl group can be introduced via a sulfonylation reaction using reagents such as 4-methylbenzenesulfonyl chloride.
Addition of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the carbaldehyde group: This can be achieved through an oxidation reaction using reagents such as PCC (pyridinium chlorochromate).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The sulfonyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, forming new bonds at the reactive sites.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can be compared with similar compounds such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine: This compound has similar sulfonyl and phenyl groups.
The uniqueness of this compound lies in its specific bicyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H21NO3S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(1S,6R,7S)-3-(4-methylphenyl)sulfonyl-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C20H21NO3S/c1-15-7-9-17(10-8-15)25(23,24)21-12-11-18-19(20(18,13-21)14-22)16-5-3-2-4-6-16/h2-10,14,18-19H,11-13H2,1H3/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
GLYATEWEQVMFEZ-AQNXPRMDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@H]([C@@]3(C2)C=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3(C2)C=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)
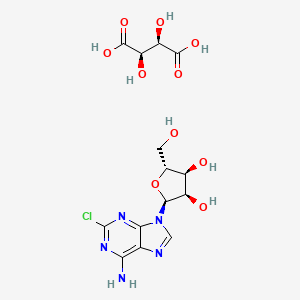


![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
